Molecular Shape & Flexibility Divergence vs. 95% Similar Cyclopentachromene Analog
In a direct cross-screening panel, compound 7000068 (target) exhibits a markedly different 3D similarity score (87%) relative to its nearest 2D neighbor 6970680 (95% 2D similarity) . The quantitative structural divergence stems from the target's planar coumarin core with a flexible 3-propyl substituent, versus the rigidified, non-planar tetrahydropenta[c]chromen-7-yl core of the comparator. This topological difference results in a lower number of heavy atoms (33 vs. 34) and a distinct 3D electrostatic surface, as predicted by ChemBridge's internal 3D similarity algorithm .
| Evidence Dimension | 3D Molecular Similarity Score (ChemBridge 3D-sim algorithm) |
|---|---|
| Target Compound Data | 3D Similarity: 87% (vs. comparator 6970680) |
| Comparator Or Baseline | Compound 6970680 (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-norvalinate) |
| Quantified Difference | 8% 3D similarity gap despite 95% 2D similarity; difference in core flexibility and planarity |
| Conditions | In silico screening library comparison; Hit2Lead proprietary 2D and 3D similarity metrics |
Why This Matters
This 8% 3D divergence is critical for scientists procuring a probe for a specific protein pocket; a 95% 2D match can lead to a 3D topology mismatch, invalidating target engagement assumptions and wasting screening resources.
